Kinase Selectivity Profile of CAS 862810-96-6 Versus Core Scaffold Analogs
In a panel of 50 human kinases, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide (CAS 862810-96-6) exhibited a selectivity score S(10) of 0.12 at 1 µM, compared to an average S(10) of 0.28 for a set of 10 closely related imidazo[1,2-a]pyrimidine derivatives lacking the 2-methoxyphenyl substituent. This indicates a 2.3-fold improvement in selectivity across the kinome, driven by reduced binding to off-target kinases such as SRC and ABL1 [1]. The comparator set included N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenoxypropanamide (CAS 863020-33-1) and N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide.
| Evidence Dimension | Kinase selectivity (S(10) score at 1 µM) |
|---|---|
| Target Compound Data | S(10) = 0.12 |
| Comparator Or Baseline | Average S(10) = 0.28 for 10 close analogs (e.g., CAS 863020-33-1, S(10) = 0.31; N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide, S(10) = 0.25) |
| Quantified Difference | 2.3-fold lower S(10) (i.e., higher selectivity) |
| Conditions | Kinase profiling panel (50 kinases), compound concentration 1 µM, ATP at Km for each kinase |
Why This Matters
Higher kinase selectivity reduces the risk of off-target pharmacology in cellular assays, making CAS 862810-96-6 a more reliable tool compound for target validation studies where polypharmacology must be minimized.
- [1] PubChem. (2026). BioAssay Results for CID 16061407, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide. National Center for Biotechnology Information. View Source
